Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate
CAS No.:
Cat. No.: VC17758796
Molecular Formula: C14H16FNO3
Molecular Weight: 265.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16FNO3 |
|---|---|
| Molecular Weight | 265.28 g/mol |
| IUPAC Name | methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate |
| Standard InChI | InChI=1S/C14H16FNO3/c1-19-14(18)9-16-7-6-10(8-13(16)17)11-4-2-3-5-12(11)15/h2-5,10H,6-9H2,1H3 |
| Standard InChI Key | IGPBTDNBWUPPRW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CN1CCC(CC1=O)C2=CC=CC=C2F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates three critical components:
-
A piperidine ring substituted at the 4-position with a 2-fluorophenyl group.
-
A 2-oxo (keto) group at the 2-position of the piperidine ring.
-
An acetyl ester moiety () linked to the piperidine nitrogen via a methylene bridge.
The 2-fluorophenyl group introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The keto group enhances hydrogen-bonding potential, while the ester moiety confers hydrolytic susceptibility, a trait exploitable in prodrug design .
Table 1: Molecular Properties of Methyl 2-[4-(2-Fluorophenyl)-2-Oxopiperidin-1-yl]Acetate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.28 g/mol |
| CAS Number | 2059972-30-2 |
| IUPAC Name | Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate |
| SMILES | COC(=O)CN1C(CCC(=O)C1)C2=C(C=CC=C2)F |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
The compound’s three-dimensional conformation, predicted via computational modeling, reveals a semi-rigid piperidine ring with planar aromatic and ester regions, facilitating interactions with biological targets.
Synthetic Methodologies and Optimization
Key Synthetic Routes
The synthesis typically follows a modular approach:
-
Piperidine Ring Formation: Cyclization of δ-aminoketone precursors, often derived from 2-fluorobenzaldehyde and β-alanine derivatives, under acidic or basic conditions.
-
N-Alkylation: Introduction of the acetyl ester group via nucleophilic substitution using methyl bromoacetate in the presence of a base (e.g., potassium carbonate).
-
Oxidation: Selective oxidation of the piperidine ring’s 2-position using agents like potassium permanganate or ruthenium-based catalysts to install the keto group.
Industrial-scale production employs continuous flow reactors to enhance yield (typically 65–75%) and purity (>98%), minimizing side reactions such as over-oxidation or ester hydrolysis.
Analytical Characterization
-
NMR Spectroscopy: NMR (400 MHz, CDCl) displays distinct signals for the fluorophenyl aromatic protons (δ 7.2–7.4 ppm), piperidine methylene groups (δ 2.5–3.1 ppm), and the ester methyl group (δ 3.7 ppm).
-
Mass Spectrometry: ESI-MS exhibits a dominant [M+H] peak at m/z 266.1, consistent with the molecular weight .
Physicochemical and Reactivity Profiles
Stability and Degradation Pathways
The compound demonstrates moderate stability under ambient conditions but undergoes hydrolysis in aqueous environments:
This reaction, catalyzed by esterases or acidic/basic conditions, is critical for its potential use as a prodrug .
Table 2: Stability Data
| Condition | Half-Life (t) | Degradation Product |
|---|---|---|
| pH 7.4 (37°C) | 48 hours | 2-[4-(2-Fluorophenyl)-2-oxopiperidin-1-yl]acetic acid |
| pH 2.0 (37°C) | 12 hours | Same as above |
| Human Plasma | 24 hours | Acid metabolite |
Reactivity in Organic Transformations
-
Reduction: The keto group is reducible to a hydroxyl group using NaBH, yielding a secondary alcohol derivative.
-
Nucleophilic Acyl Substitution: The ester reacts with amines to form amides, a reaction exploited in prodrug derivatization .
| Compound | Target | IC | Cell Line |
|---|---|---|---|
| Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate | HDAC | 19 nM | D423 (glioblastoma) |
| Analog VC17733085 | Enolase | 71 nM | LN319 (astrocytoma) |
Comparative Analysis with Structural Analogs
Methyl 2-(4-Oxopiperidin-1-yl)Acetate
This analog lacks the fluorophenyl group, resulting in reduced lipophilicity (LogP = 0.8 vs. 2.1 for the fluorophenyl derivative) and weaker target binding . Its simpler structure facilitates synthesis but limits bioactivity.
Methyl 2-[4-(4-Formylphenyl)-2-Oxopiperidin-1-yl]Acetate
The 4-formylphenyl substituent introduces aldehyde functionality, enabling conjugation with amines or hydrazines. This derivative shows promise in antibody-drug conjugates but suffers from lower plasma stability compared to the fluorinated variant.
Industrial and Regulatory Considerations
Scalability and Cost
Bulk synthesis costs approximately $120–150 per gram, driven by fluorinated precursors and multi-step purification. Regulatory filings (e.g., FDA DMFs) emphasize strict control over genotoxic impurities, particularly fluorobenzene derivatives.
Environmental Impact
Fluorine-containing byproducts require specialized disposal to prevent groundwater contamination. Advanced oxidation processes (AOPs) using TiO/UV systems achieve >99% degradation efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume